molecular formula C13H19BO4 B12273342 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B12273342
M. Wt: 250.10 g/mol
InChI Key: AQXQPYZUYHUEAU-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic boron compound. It is a colorless liquid that is relatively stable at room temperature. This compound is commonly used as an organic boron reagent and has significant applications in organic synthesis. It plays a crucial role in the synthesis of boronic esters, which are essential in forming carbon-carbon bonds, oxidation, and reduction reactions .

Preparation Methods

The synthesis of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be achieved through the reaction of pinacolborane with dimethyl carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It can undergo substitution reactions to form different boronic esters. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.

Scientific Research Applications

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The pathways involved in its action include the formation of carbon-boron bonds, which are crucial in many organic synthesis reactions .

Comparison with Similar Compounds

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its stability and reactivity as a boronic ester. Similar compounds include:

Properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQPYZUYHUEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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